molecular formula C18H28N2O3 B8167312 4-(2-Amino-3-methyl-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

4-(2-Amino-3-methyl-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B8167312
M. Wt: 320.4 g/mol
InChI Key: GRUFHDPEFGWAOR-UHFFFAOYSA-N
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Description

4-(2-Amino-3-methyl-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound. It is characterized by a piperidine ring substituted with a phenoxymethyl group, which is further substituted with an amino and a methyl group. The tert-butyl ester group is attached to the carboxylic acid moiety, providing stability and influencing the compound’s solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-3-methyl-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:

  • Formation of the Phenoxymethyl Intermediate

      Starting Material: 2-Amino-3-methylphenol.

      Reaction: The phenol group is reacted with a suitable halomethylating agent (e.g., chloromethyl methyl ether) under basic conditions to form the phenoxymethyl intermediate.

  • Piperidine Ring Formation

      Starting Material: The phenoxymethyl intermediate.

      Reaction: The intermediate is reacted with piperidine under nucleophilic substitution conditions to form the piperidine derivative.

  • Esterification

      Starting Material: The piperidine derivative.

      Reaction: The carboxylic acid group is esterified using tert-butyl alcohol and a strong acid catalyst (e.g., sulfuric acid) to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in acidic or basic media.

      Products: Oxidation of the amino group can lead to the formation of nitroso or nitro derivatives.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

      Conditions: Conducted under anhydrous conditions or in the presence of a solvent like ethanol.

      Products: Reduction of the ester group can yield the corresponding alcohol.

  • Substitution

      Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide.

      Conditions: Typically performed under reflux conditions.

      Products: Substitution reactions can introduce various functional groups into the phenoxymethyl moiety.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions, influencing the reactivity and selectivity of the catalyst.

Biology

    Biochemical Studies: Utilized in studies to understand enzyme-substrate interactions and protein-ligand binding.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Diagnostic Tools: Used in the synthesis of compounds for diagnostic imaging.

Industry

    Material Science: Employed in the development of new materials with specific properties, such as polymers and resins.

    Agriculture: Used in the synthesis of agrochemicals, including pesticides and herbicides.

Mechanism of Action

The mechanism of action of 4-(2-Amino-3-methyl-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenoxymethyl group can interact with hydrophobic pockets in proteins, affecting their activity. The piperidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Amino-3-methyl-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester: Similar structure but with an azetidine ring instead of a piperidine ring.

    4-(2-Amino-3-methyl-phenoxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester: Contains a pyrrolidine ring, offering different steric and electronic properties.

Uniqueness

4-(2-Amino-3-methyl-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. Its piperidine ring provides a balance of rigidity and flexibility, making it a versatile scaffold in synthetic and medicinal chemistry.

Properties

IUPAC Name

tert-butyl 4-[(2-amino-3-methylphenoxy)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-13-6-5-7-15(16(13)19)22-12-14-8-10-20(11-9-14)17(21)23-18(2,3)4/h5-7,14H,8-12,19H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUFHDPEFGWAOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC2CCN(CC2)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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